molecular formula C15H10F3N3O3S B2361510 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide CAS No. 1797138-54-5

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2361510
CAS No.: 1797138-54-5
M. Wt: 369.32
InChI Key: XFLLAQHYMZNICV-UHFFFAOYSA-N
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Description

The compound N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide features a benzamide core substituted with a para-trifluoromethoxy group. The thiophen-3-yl moiety at the benzamide’s nitrogen is further functionalized with a 3-methyl-1,2,4-oxadiazole ring at the 2-position.

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3S/c1-8-19-14(24-21-8)12-11(6-7-25-12)20-13(22)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLLAQHYMZNICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, a thiophene moiety, and a trifluoromethoxy benzamide group. These structural components contribute to its unique electronic properties and biological activities. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial for drug-like properties.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various mechanisms of action:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cellular processes. For instance, they have shown inhibitory effects on:
    • Carbonic Anhydrase (CA) : Implicated in various physiological processes and disease states.
    • Histone Deacetylases (HDAC) : Associated with cancer progression and neurodegenerative diseases.
    • Sirtuin 2 (SIRT2) : Linked to cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound demonstrates potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity across various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through multiple pathways .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological ActivityReference
This compound1,2,4-Oxadiazole + Thiophene + TrifluoromethoxyAntimicrobial, Anticancer
3-Methyl-N-{[3-thiophenyl]-1,2,4-oxadiazol}Thiophene + OxadiazoleAntimicrobial
5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol}Thiadiazole instead of oxadiazoleAnticancer

Case Studies

Several studies have reported on the biological activities of similar compounds:

  • Antibacterial Activity : A study assessed the antibacterial efficacy of oxadiazole derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Screening : In vitro studies involving human cancer cell lines demonstrated that this compound significantly inhibited cell growth in several types of cancer including breast and lung cancers. The mechanism was linked to apoptosis induction and cell cycle arrest .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-(trifluoromethoxy)benzamide have shown promising results in inhibiting the growth of various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55

These findings suggest that such compounds could be developed into effective anticancer agents .

Antimicrobial Properties

The synthesis of oxadiazole derivatives has also been linked to antimicrobial activity against various pathogens. A study demonstrated that certain synthesized oxadiazoles exhibited effectiveness against strains of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . This suggests potential applications in developing new antimicrobial therapies.

Organic Electronics

The unique structure of this compound makes it suitable for applications in organic electronics. Its electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethoxy groups is known to enhance charge transport properties .

Sensors

Due to its ability to interact with various molecular targets, this compound can be utilized in the development of chemical sensors. The thiophene ring can undergo oxidation reactions that may be exploited for sensor applications, particularly in detecting environmental pollutants or biological markers .

Enzyme Inhibition Studies

This compound can serve as a probe in biological research to study enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into biochemical pathways and potential therapeutic targets .

Drug Development

The compound's structural features allow for modifications that could lead to the development of new pharmaceuticals targeting various diseases beyond cancer and infections. The versatility of oxadiazoles in medicinal chemistry makes them candidates for further exploration in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with similar benzamide derivatives:

Table 1: Structural Comparison of Selected Analogs
Compound Name / ID (Source) Core Structure Substituents Key Functional Groups
Target Compound Benzamide - Thiophen-3-yl with 3-methyl-1,2,4-oxadiazole
- Para-trifluoromethoxy
Oxadiazole, trifluoromethoxy, thiophene
Compound 45 () Benzamide - [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio
- 2-[(3,5-dichloro-2-pyridinyl)amino]ethyl
Oxadiazole, pyridine, dichloro
Compound 50 () Benzamide - [(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio
- 2-[(4-nitrophenyl)amino]ethyl
Oxadiazole, nitro, phenyl
Compound 18e () Cephalosporin - 3-Methyl-1,2,4-oxadiazole
- 4-(Trifluoromethyl)phenoxy
Oxadiazole, β-lactam, trifluoromethyl
Diflufenican () Benzamide - 2-(3-Trifluoromethylphenoxy)
- Pyridinecarboxamide
Trifluoromethyl, pyridine

Functional Group Analysis

  • Oxadiazole Ring: The 1,2,4-oxadiazole is a common feature in the target compound and analogs (e.g., Compounds 45, 50).
  • Trifluoromethoxy vs. Trifluoromethyl : The target’s para-trifluoromethoxy group is less lipophilic than the trifluoromethyl group in diflufenican (), which may alter solubility and membrane permeability.
  • Thiophene vs.

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of C=O stretches (1663–1682 cm⁻¹) in triazole analogs () contrasts with the target’s benzamide carbonyl, confirmed by IR. The oxadiazole’s C=N and C-O stretches (~1250–1600 cm⁻¹) are critical for structural verification .
  • NMR : The thiophene and oxadiazole protons in the target compound would resonate distinctively compared to pyridine or triazole protons in analogs (e.g., δ 7.5–8.5 ppm for pyridinyl vs. δ 6.5–7.5 ppm for thiophene) .

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For the thiophene-based intermediate:

  • Thiophene-2-carboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield thiophene-2-carboxamidoxime .
  • The amidoxime undergoes cyclodehydration with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form 5-(thiophen-2-yl)-3-methyl-1,2,4-oxadiazole .

Reaction Conditions :

  • Solvent: Dichloromethane or toluene
  • Temperature: 80–100°C
  • Catalysts: T3P (propylphosphonic anhydride) enhances cyclization efficiency.

Key Data :

Starting Material Reagent Conditions Yield
Thiophene-2-carboxamidoxime Acetyl chloride, TEA Toluene, 80°C, 6 h 85%

Functionalization of Thiophene at Position 3

Introducing the amine group at the 3-position of thiophene requires:

  • Nitration : Thiophene is nitrated using HNO₃/H₂SO₄ to yield 3-nitrothiophene.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-aminothiophene .
  • Oxadiazole-thiophene coupling : The amine is protected (e.g., Boc group) before oxadiazole formation to prevent side reactions.

Amide Bond Formation with 4-(Trifluoromethoxy)Benzoic Acid

Activation of Carboxylic Acid

4-(Trifluoromethoxy)benzoic acid is activated using:

  • Thionyl chloride (SOCl₂) : Converts the acid to 4-(trifluoromethoxy)benzoyl chloride .
  • Coupling agents : EDC/HOBt or TBTU in DMF for direct amide coupling.

Coupling Reaction

The amine intermediate (3-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene ) reacts with the acyl chloride in anhydrous dichloromethane or THF:

  • Base : Triethylamine or DIPEA (2 equiv) to scavenge HCl.
  • Temperature : 0°C to room temperature, 12–24 h.

Optimization Insight :

  • Excess acyl chloride (1.2 equiv) ensures complete conversion.
  • Purification via column chromatography (hexane/ethyl acetate) yields the final compound.

Key Data :

Amine Acylating Agent Solvent Yield
3-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene 4-(Trifluoromethoxy)benzoyl chloride DCM, TEA 78%

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

Baykov et al.’s method employs NaOH/DMSO as a superbase for one-pot synthesis of 3,5-disubstituted oxadiazoles from amidoximes and esters. Adapting this protocol:

  • Thiophene-2-carboxamidoxime reacts with methyl acetoacetate in NaOH/DMSO.
  • Cyclization at room temperature for 24 h yields the oxadiazole-thiophene hybrid.

Limitation : Low yields (∼50%) due to steric hindrance from the thiophene ring.

Vilsmeier Reagent-Mediated Activation

Zarei’s method uses Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids for oxadiazole formation:

  • Thiophene-2-carboxylic acid reacts with amidoxime in the presence of Vilsmeier reagent.
  • Cyclization at 60°C for 6 h affords the oxadiazole in 89% yield.

Challenges and Optimization Strategies

Purification Difficulties

  • The final compound’s polarity necessitates gradient elution (e.g., 20–50% ethyl acetate in hexane).
  • Silica gel chromatography may degrade the trifluoromethoxy group; reversed-phase HPLC is preferable.

Side Reactions

  • Over-acylation : Controlled stoichiometry of acyl chloride (1.2 equiv) minimizes diacylation.
  • Oxadiazole ring-opening : Avoid aqueous work-up at high pH.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole and thiophene moieties in this compound?

  • Methodological Answer : The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives under acidic or basic conditions. For the thiophene moiety, methods such as Paal-Knorr thiophene synthesis or coupling reactions with α-haloketones are used. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H and ¹³C) confirms proton and carbon environments, particularly distinguishing the trifluoromethoxy group (δ ~120–125 ppm for ¹³C). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1550 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Antimicrobial activity can be assessed using broth microdilution (MIC determination against Gram+/Gram- bacteria). Anticancer potential is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., kinase assays) require purified targets and ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can coupling efficiency between the thiophene-oxadiazole core and benzamide group be optimized?

  • Methodological Answer : Catalyst selection (e.g., palladium-based for cross-coupling), solvent polarity (DMF or THF), and temperature control (60–80°C) are critical. Pre-activation of the benzamide via triflate or tosylate intermediates improves electrophilicity. Reaction progress should be tracked via LC-MS to optimize yield .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from impurities (>95% purity required, verified via HPLC) or assay variability. Standardize protocols: use identical cell lines (ATCC-verified), control for solvent effects (DMSO concentration ≤0.1%), and validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, prioritizing targets like kinases or GPCRs. Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of binding poses. Free energy calculations (MM/PBSA) quantify affinity differences between analogs .

Q. How to design stability studies under physiological conditions?

  • Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 24, 48, and 72 hours. Assess photostability under UV-vis light (ICH Q1B guidelines) .

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